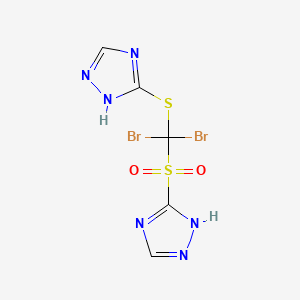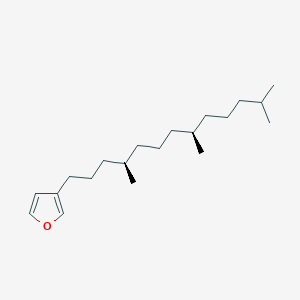
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of two triazole rings, a sulfonyl group, and dibromo substituents. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole typically involves multi-step synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with dibromo compounds under controlled conditions. The reaction is often catalyzed by acids such as TsOH (p-toluenesulfonic acid) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced forms.
Substitution: The dibromo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant implications in different scientific and industrial applications .
Aplicaciones Científicas De Investigación
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting microbial growth and modulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler analog with a wide range of applications in pharmaceuticals and agrochemicals.
3-Nitro-1H-1,2,4-triazole: Known for its energetic properties and use in propellants.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
Uniqueness
3-((Dibromo(1H-1,2,4-triazol-3-ylsulphonyl)methyl)thio)-1H-1,2,4-triazole is unique due to its dibromo substituents and sulfonyl group, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, distinguishing it from other triazole derivatives .
Propiedades
Número CAS |
93841-30-6 |
|---|---|
Fórmula molecular |
C5H4Br2N6O2S2 |
Peso molecular |
404.1 g/mol |
Nombre IUPAC |
5-[dibromo(1H-1,2,4-triazol-5-ylsulfonyl)methyl]sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H4Br2N6O2S2/c6-5(7,16-3-8-1-10-12-3)17(14,15)4-9-2-11-13-4/h1-2H,(H,8,10,12)(H,9,11,13) |
Clave InChI |
WCKNZCVNPCVIPD-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)SC(S(=O)(=O)C2=NC=NN2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
